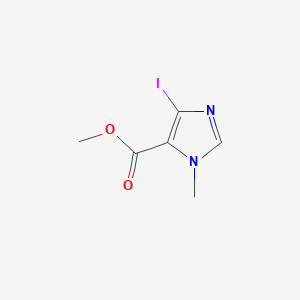
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position. This is followed by the esterification of the resulting 4-iodo-1-methylimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated imidazoles.
Hydrolysis: 4-iodo-1-methylimidazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-1-methyl-1H-imidazole: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Does not have the iodine atom, which can limit its reactivity in substitution reactions.
4-Bromo-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the iodine atom and the ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H7IN2O2 |
|---|---|
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
methyl 5-iodo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |
InChI-Schlüssel |
WMHLNUMRWKZGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol](/img/structure/B12434900.png)

![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)






![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
